molecular formula C8H8ClNO B12946816 (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B12946816
M. Wt: 169.61 g/mol
InChI Key: OXHBZGCVWSXMNS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyridines This compound is characterized by a chloro substituent at the 4th position and a hydroxyl group at the 7th position of the cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hantzsch pyridine synthesis is a well-known method for preparing pyridine derivatives . This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia. The reaction typically proceeds in the presence of a catalyst and under specific temperature conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chloro group with an amine results in an amino derivative.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClNOC_8H_8ClNO and features a unique cyclopenta[b]pyridine ring system. The compound's structure contributes to its interaction with various biological targets.

PropertyValue
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
IUPAC NameThis compound
InChI KeyOXHBZGCVWSXMNS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE7A, which plays a crucial role in regulating cAMP levels within cells. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

  • PDE Inhibition Study : A study investigated the effects of this compound on PDE activity. The results indicated a dose-dependent inhibition of PDE7A, with IC50 values comparable to established inhibitors like Theophylline. This supports the compound's potential as a selective PDE inhibitor with anti-inflammatory properties .
  • Neuroprotection Research : In a model of oxidative stress, this compound demonstrated protective effects on neuronal cells. The study reported reduced cell death and lower levels of reactive oxygen species (ROS), indicating its potential utility in neuroprotective therapies .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(7S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2/t7-/m0/s1

InChI Key

OXHBZGCVWSXMNS-ZETCQYMHSA-N

Isomeric SMILES

C1CC2=C(C=CN=C2[C@H]1O)Cl

Canonical SMILES

C1CC2=C(C=CN=C2C1O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.